(E)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
CAS No.: 2035007-57-7
Cat. No.: VC6610916
Molecular Formula: C17H17F3N4OS
Molecular Weight: 382.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2035007-57-7 |
|---|---|
| Molecular Formula | C17H17F3N4OS |
| Molecular Weight | 382.41 |
| IUPAC Name | (E)-1-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one |
| Standard InChI | InChI=1S/C17H17F3N4OS/c1-12-21-14(17(18,19)20)11-15(22-12)23-6-8-24(9-7-23)16(25)5-4-13-3-2-10-26-13/h2-5,10-11H,6-9H2,1H3/b5-4+ |
| Standard InChI Key | QKGWEXBKCWDBHS-SNAWJCMRSA-N |
| SMILES | CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C=CC3=CC=CS3)C(F)(F)F |
Introduction
Structural Characteristics and Molecular Properties
Core Structural Features
The compound’s architecture combines four distinct components:
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Pyrimidine Core: A 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl group serves as the central heterocyclic scaffold. The trifluoromethyl (-CF₃) group at position 6 enhances hydrophobicity and electron-withdrawing effects, potentially influencing binding interactions in biological systems.
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Piperazine Linker: A piperazine ring at position 4 of the pyrimidine introduces conformational flexibility and hydrogen-bonding capabilities via its nitrogen atoms.
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α,β-Unsaturated Ketone: The (E)-prop-2-en-1-one moiety forms a planar, conjugated system that may participate in Michael addition reactions or act as a bioisostere for carboxylic acids.
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Thiophene Substituent: A thiophen-2-yl group at the terminal position contributes aromaticity and sulfur-based interactions, which are common in kinase inhibitors and antiviral agents .
Physicochemical Properties
Key properties derived from its molecular structure include:
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logP: Estimated to be moderate (~3–4) due to the balance between hydrophobic (CF₃, thiophene) and polar (piperazine, ketone) groups.
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Polar Surface Area: Approximately 80–90 Ų, suggesting moderate membrane permeability.
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Hydrogen-Bonding Capacity: Four hydrogen-bond acceptors (ketone oxygen, pyrimidine nitrogens) and one donor (piperazine NH).
Table 1: Key Molecular Characteristics
| Property | Value |
|---|---|
| CAS No. | 2035007-57-7 |
| Molecular Formula | C₁₇H₁₇F₃N₄OS |
| Molecular Weight | 382.41 g/mol |
| IUPAC Name | (E)-1-[4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one |
| SMILES | CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C=CC3=CC=CS3)C(F)(F)F |
Synthesis and Reaction Pathways
General Synthesis Strategy
The synthesis of this compound likely follows a multi-step protocol, as inferred from analogous piperazine-pyrimidine derivatives :
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Pyrimidine Formation: Cyclocondensation of a β-diketone (e.g., ethyl 4,4,4-trifluoroacetoacetate) with a urea derivative under acidic conditions yields the 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol intermediate.
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Chlorination and Piperazine Coupling: Conversion of the hydroxyl group to a chloride (e.g., using POCl₃) followed by nucleophilic substitution with piperazine.
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Enone Formation: Acylation of the piperazine nitrogen with an α,β-unsaturated acyl chloride derived from thiophene-2-carbaldehyde via a Claisen-Schmidt condensation.
Critical Reaction Parameters
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Temperature Control: Pyrimidine cyclization typically requires refluxing in ethanol or toluene (80–110°C).
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Purification: Chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity.
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Inert Atmosphere: Sensitive steps (e.g., acylation) are conducted under nitrogen to prevent oxidation.
Analytical Characterization Techniques
Spectroscopic and Chromatographic Methods
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Distinct signals for the thiophene protons (δ 7.2–7.8 ppm), piperazine CH₂ groups (δ 2.5–3.5 ppm), and enone protons (δ 6.5–7.0 ppm, J = 15–16 Hz for trans coupling).
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¹³C NMR: Peaks for the ketone carbonyl (~190 ppm), pyrimidine carbons (150–160 ppm), and CF₃ (q, ~125 ppm).
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High-Resolution Mass Spectrometry (HRMS): Confirms the molecular ion [M+H]⁺ at m/z 383.1478 (calculated: 383.1482).
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Infrared Spectroscopy (IR): Stretching vibrations for C=O (1680–1700 cm⁻¹), C=C (1600–1650 cm⁻¹), and C-F (1100–1200 cm⁻¹)2.
X-ray Crystallography
Single-crystal analysis (hypothetical) would reveal:
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Planarity: The enone and pyrimidine rings lie in near-perfect planes, facilitating π-π stacking.
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Hydrogen Bonding: Piperazine NH forms intermolecular bonds with ketone oxygens, stabilizing the crystal lattice2.
Challenges and Future Directions
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Solubility Optimization: The compound’s low aqueous solubility (logSw ≈ -5.8) necessitates prodrug strategies or formulation with cyclodextrins.
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In Vivo Profiling: Pharmacokinetic studies (e.g., bioavailability, metabolic stability) are required to assess translational potential.
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Structure-Activity Relationships (SAR): Systematic modification of the thiophene or enone groups could elucidate key pharmacophoric elements.
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